molecular formula C29H29ClN6S2 B12726711 N-(4-tert-butylphenyl)-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide CAS No. 132418-40-7

N-(4-tert-butylphenyl)-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide

Cat. No.: B12726711
CAS No.: 132418-40-7
M. Wt: 561.2 g/mol
InChI Key: XXDQIJJAXJFFEZ-UHFFFAOYSA-N
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Description

N-(4-tert-butylphenyl)-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[87002,6011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide is a complex organic compound featuring multiple aromatic rings, a thia group, and a carbothioamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-butylphenyl)-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide can be approached through multi-step organic synthesis. Key steps may include:

    Formation of the core tetracyclic structure: This can be achieved through a series of cyclization reactions involving aromatic precursors.

    Introduction of the thia group: This step may involve the use of sulfur-containing reagents under controlled conditions.

    Functionalization with tert-butylphenyl and chlorophenyl groups: These groups can be introduced through electrophilic aromatic substitution reactions.

    Formation of the carbothioamide group: This can be achieved through the reaction of an amine with a thiocarbonyl compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the aromatic rings or the carbothioamide group, potentially leading to the formation of amines or thiols.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, or organometallic reagents under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in transition metal catalysis, facilitating various organic transformations.

    Materials Science: Its unique structure may make it useful in the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development: The compound’s structural features could be explored for potential pharmacological activities, such as anti-inflammatory or anticancer properties.

    Biochemical Probes: It could be used as a probe to study specific biochemical pathways or molecular interactions.

Industry

    Polymer Science: The compound may be used as a monomer or additive in the synthesis of advanced polymers with desirable mechanical or thermal properties.

    Electronics: Its electronic properties could be harnessed in the development of organic semiconductors or other electronic devices.

Mechanism of Action

The mechanism of action of N-(4-tert-butylphenyl)-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. In a materials science context, its electronic properties could influence its behavior in electronic devices.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-tert-butylphenyl)-9-phenyl-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide
  • N-(4-tert-butylphenyl)-9-(2-bromophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide

Uniqueness

The presence of the 2-chlorophenyl group in N-(4-tert-butylphenyl)-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[87002,6

Properties

CAS No.

132418-40-7

Molecular Formula

C29H29ClN6S2

Molecular Weight

561.2 g/mol

IUPAC Name

N-(4-tert-butylphenyl)-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide

InChI

InChI=1S/C29H29ClN6S2/c1-17-33-34-24-15-31-26(20-7-5-6-8-22(20)30)25-21-13-14-35(16-23(21)38-27(25)36(17)24)28(37)32-19-11-9-18(10-12-19)29(2,3)4/h5-12H,13-16H2,1-4H3,(H,32,37)

InChI Key

XXDQIJJAXJFFEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C3=C(C4=C(S3)CN(CC4)C(=S)NC5=CC=C(C=C5)C(C)(C)C)C(=NC2)C6=CC=CC=C6Cl

Origin of Product

United States

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